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Compound of Interest

Compound Name: Phenyl isobutyrate

Cat. No.: B1583081

An In-depth Technical Guide to the Spectroscopic Data of Phenyl Isobutyrate

For researchers, scientists, and professionals in drug development, a thorough understanding
of the structural and analytical characteristics of chemical compounds is paramount. Phenyl
isobutyrate (C10H1202), an ester with applications in flavors and fragrances, serves as a
model compound for illustrating the power of modern spectroscopic techniques. This guide
provides a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data, complete with experimental protocols and a workflow
visualization for structural elucidation.

Molecular Structure

Phenyl isobutyrate consists of a phenyl group attached to the oxygen atom of an isobutyrate
ester. The molecular weight of this compound is 164.20 g/mol .[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a
molecule.

'H NMR Spectroscopic Data

The *H NMR spectrum of phenyl isobutyrate provides information about the different types of
protons and their neighboring environments. The spectrum is typically recorded in a deuterated
solvent, such as deuterochloroform (CDClIs).
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
) Aromatic Protons
~7.34 Multiplet 2H
(meta-H)
_ Aromatic Proton
~7.19 Multiplet 1H
(para-H)
] Aromatic Protons
~7.06 Multiplet 2H
(ortho-H)
2.78 Septet 1H -CH(CHs)2
1.30 Doublet 6H -CH(CHs)2

Data sourced from ChemicalBook.[4]

3C NMR Spectroscopic Data

The 13C NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (6) ppm

Assignment

175.7 Carbonyl Carbon (C=0)
150.9 Aromatic Carbon (C-O)
129.3 Aromatic Carbons (meta-C)
125.7 Aromatic Carbon (para-C)
121.6 Aromatic Carbons (ortho-C)
34.3 Methine Carbon (-CH(CHs)2)
19.1 Methyl Carbons (-CH(CHs)2)

Note: Specific shifts can vary slightly based on solvent and instrument parameters.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Wavenumber (cm~?) Intensity Assignment

~1750 - 1735 Strong C=0 (Ester Carbonyl) Stretch
~1300 - 1000 Strong C-O (Ester) Stretch

~3100 - 3000 Medium C-H (Aromatic) Stretch
~3000 - 2850 Medium C-H (Aliphatic) Stretch

Characteristic absorption ranges for esters.[5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification.

| ization (EI E

m/z Relative Intensity Assignment

164 Moderate [M]* (Molecular lon)

94 High [CeHsOH]* (Phenol)

71 High [CaH70]* (Isobutyryl cation)
43 High (Base Peak) [CsH7]* (Isopropy! cation)

Data compiled from NIST WebBook and ChemicalBook.[1][7]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented.

NMR Spectroscopy Protocol
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o Sample Preparation: Dissolve approximately 10-20 mg of phenyl isobutyrate in about 0.6-
0.7 mL of a deuterated solvent (e.g., CDCI3) in an NMR tube.[8] Add a small amount of an
internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.

e Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a 400
MHz or higher field spectrometer.[9]

o Data Acquisition:
o For 'H NMR, a standard single-pulse experiment is used.[8]

o For 3C NMR, a proton-decoupled experiment is typically run to simplify the spectrum and
improve the signal-to-noise ratio.[8]

o Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain
the spectrum. Phasing and baseline correction are then performed.

IR Spectroscopy Protocol

o Sample Preparation (Neat Liquid): As phenyl isobutyrate is a liquid, a neat spectrum can
be obtained. Place one to two drops of the pure liquid between two salt plates (e.g., NaCl or
KBr).[10] Gently press the plates together to form a thin film.[11]

e Background Spectrum: Run a background spectrum with the empty salt plates in the
spectrometer to account for atmospheric CO2 and water vapor.[11]

o Sample Spectrum: Place the prepared sample in the spectrometer's sample compartment
and acquire the spectrum.[11]

o Data Processing: The instrument's software will automatically ratio the sample spectrum
against the background to produce the final IR spectrum.[11]

Mass Spectrometry (GC-MS) Protocol

o Sample Preparation: Prepare a dilute solution of phenyl isobutyrate in a volatile solvent like
hexane or dichloromethane.
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o GC-MS System: The analysis is typically performed on a Gas Chromatography-Mass
Spectrometry (GC-MS) system.[12]

e Gas Chromatography:
o Column: Use a non-polar capillary column, such as a DB-5ms.[12]

o Injection: Inject a small volume (e.g., 1 yL) of the sample solution into the heated injection
port.

o Separation: The compound travels through the column, and its retention time is recorded.
e Mass Spectrometry:

o lonization: As the compound elutes from the GC column, it enters the mass spectrometer's
ion source, where it is ionized, typically by Electron lonization (EIl) at 70 eV.

o Detection: The resulting ions are separated by their mass-to-charge ratio (m/z) and
detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a
compound like phenyl isobutyrate.
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General Workflow for Spectroscopic Analysis
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Caption: A diagram illustrating the workflow of spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic data (NMR, IR, Mass Spec) of Phenyl
isobutyrate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1583081#spectroscopic-data-nmr-ir-mass-spec-of-
phenyl-isobutyrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.chemeo.com/cid/94-316-7/Phenyl%20isobutyrate.pdf
https://webbook.nist.gov/cgi/cbook.cgi?ID=C20279292&Units=SI
https://m.chemicalbook.com/SpectrumEN_20279-29-2_1HNMR.htm
https://www.orgchemboulder.com/Spectroscopy/specttutor/est.shtml
https://orgchemboulder.com/Spectroscopy/irtutor/estersir.shtml
https://www.chemicalbook.com/SpectrumEN_20279-29-2_MS.htm
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_NMR_Spectroscopy_for_Structural_Confirmation_of_Fatty_Acid_Esters.pdf
https://www.rsc.org/suppdata/ra/c4/c4ra08133a/c4ra08133a1.pdf
https://www.webassign.net/sample/ncsumeorgchem1/lab_2/manual.html
https://www.benchchem.com/pdf/Application_Note_Infrared_Spectroscopy_for_the_Characterization_of_Esters.pdf
https://www.benchchem.com/pdf/Application_Note_and_Protocol_Mass_Spectrometry_Fragmentation_of_Methyl_Nonadecanoate.pdf
https://www.benchchem.com/product/b1583081#spectroscopic-data-nmr-ir-mass-spec-of-phenyl-isobutyrate
https://www.benchchem.com/product/b1583081#spectroscopic-data-nmr-ir-mass-spec-of-phenyl-isobutyrate
https://www.benchchem.com/product/b1583081#spectroscopic-data-nmr-ir-mass-spec-of-phenyl-isobutyrate
https://www.benchchem.com/product/b1583081#spectroscopic-data-nmr-ir-mass-spec-of-phenyl-isobutyrate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1583081?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583081?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science
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